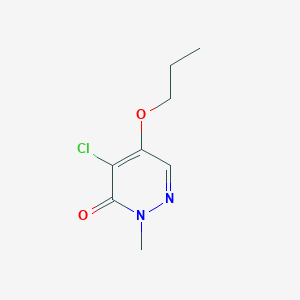
4-chloro-2-methyl-5-propoxy-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2-methyl-5-propoxy-3(2H)-pyridazinone, commonly referred to as CMPP, is a synthetic organic compound with a wide range of applications in scientific research. CMPP is a member of the pyridazinone family, which is a heterocyclic organic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. CMPP is a colorless solid that is soluble in most organic solvents, making it an attractive choice for use in a variety of laboratory experiments.
Scientific Research Applications
Applications in Medicinal Chemistry
Compounds with pyridazinone structures, such as "4-chloro-2-methyl-5-propoxy-3(2H)-pyridazinone," often exhibit a wide range of biological activities. They have been studied for their potential as cardiovascular agents, demonstrating vasodilatory, beta-adrenergic blocking activities, and phosphodiesterase inhibitory actions. For instance, TZC-5665, a novel pyridazinone derivative, has shown positive inotropic and vasodilating effects due to its active metabolite in addition to its own beta-adrenergic blocking actions, indicating its usefulness in treating patients with chronic congestive heart failure (CHF) (Araki et al., 1997).
Role in Environmental and Toxicological Studies
The structure of "this compound" suggests it could be relevant in environmental and toxicological studies, especially related to pesticide exposure and its effects on human health. For example, organophosphorus (OP) and pyrethroid (PYR) compounds, which include various pyridazinone derivatives, are widely used insecticides known for their neurotoxic effects. Understanding the extent of human exposure to these compounds, especially in young children, is critical for developing public health policies regarding the regulation and use of these chemicals (Babina et al., 2012).
Potential for Pharmacokinetic Studies
The pharmacokinetic profile of compounds similar to "this compound" can provide insights into their absorption, metabolism, and excretion in humans. For instance, studies on chlorogenic acids from green coffee extract, which shares a related chemical structure, have shown that these compounds are highly bioavailable in humans. Such research underscores the importance of understanding the metabolic pathways and bioavailability of similar compounds for their potential therapeutic applications (Farah et al., 2008).
properties
IUPAC Name |
4-chloro-2-methyl-5-propoxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-4-13-6-5-10-11(2)8(12)7(6)9/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDURKHDMTYLGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=O)N(N=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2989186.png)



![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)
![(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2989193.png)
![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2989197.png)

![5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2989203.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2989207.png)
